2-Isopropyl-3-methyl-1H-indol-5-amine
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Overview
Description
2-Isopropyl-3-methyl-1H-indol-5-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which 2-isopropyl-3-methyl-1h-indol-5-amine is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting they may affect a variety of biochemical pathways .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Preparation Methods
The synthesis of 2-Isopropyl-3-methyl-1H-indol-5-amine involves several steps. One common method is the Fischer indole synthesis, which typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. Another method is the Bartoli indole synthesis, which involves the reaction of nitroarenes with vinyl Grignard reagents . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
2-Isopropyl-3-methyl-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring
Scientific Research Applications
2-Isopropyl-3-methyl-1H-indol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2-Isopropyl-3-methyl-1H-indol-5-amine can be compared with other indole derivatives, such as:
2-Methyl-3-phenyl-1H-indole: Similar in structure but with different substituents, leading to different biological activities.
3-Methyl-1H-indole-5-amine: Lacks the isopropyl group, which may affect its chemical reactivity and biological properties.
2-Isopropyl-1H-indole-5-amine: Similar but without the methyl group, which can influence its interactions with molecular targets
Properties
IUPAC Name |
3-methyl-2-propan-2-yl-1H-indol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-7(2)12-8(3)10-6-9(13)4-5-11(10)14-12/h4-7,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBJLEIDRMTLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)N)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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